BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Profile of Dirozalkib (XZP-3621): A
Novel Dual ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dirozalkib

Cat. No.: B15579624

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirozalkib (XZP-3621) is a next-generation, orally bioavailable small molecule inhibitor
targeting both Anaplastic Lymphoma Kinase (ALK) and ROSL1 tyrosine kinases.[1][2]
Developed by Xuanzhu Biopharmaceutical, a subsidiary of Sihuan Pharmaceutical, Dirozalkib
has been engineered to address acquired resistance to earlier-generation ALK inhibitors and to
effectively penetrate the central nervous system.[3] Preclinical data have demonstrated its
potent and selective inhibitory activity, leading to anti-proliferative effects in various cancer
models. This technical guide provides a comprehensive overview of the preclinical studies of
Dirozalkib, presenting key quantitative data, detailed experimental methodologies, and visual
representations of its mechanism and experimental workflows.

Mechanism of Action

Dirozalkib functions as a potent, ATP-competitive inhibitor of ALK and ROS1 receptor tyrosine
kinases.[1] The binding of Dirozalkib to the kinase domain of these receptors blocks their
downstream signaling pathways, which are crucial for cell growth, proliferation, and survival in
tumors harboring ALK or ROS1 rearrangements.[1] The inhibition of these pathways ultimately
leads to the suppression of tumor growth.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15579624?utm_src=pdf-interest
https://www.benchchem.com/product/b15579624?utm_src=pdf-body
https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=13811
https://www1.hkexnews.hk/listedco/listconews/sehk/2025/0822/2025082201694.pdf
https://www.benchchem.com/product/b15579624?utm_src=pdf-body
https://delta.larvol.com/Products/?ProductId=4b6d3677-3a23-4342-b16c-dd2e24fa8f0c
https://www.benchchem.com/product/b15579624?utm_src=pdf-body
https://www.benchchem.com/product/b15579624?utm_src=pdf-body
https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=13811
https://www.benchchem.com/product/b15579624?utm_src=pdf-body
https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=13811
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dirozalkib
(XZP-3621)

___________ ALK / ROS1
Receptor Tyrosine Kinase

A ctivation

blasm

Downstream Signaling
(e.g., RAS-RAF-MEK-ERK, PI3K-AKT)

Promotion

Cell Proliferation
& Survival

Click to download full resolution via product page
Figure 1: Simplified signaling pathway of Dirozalkib's mechanism of action.

In Vitro Efficacy
Kinase Inhibition

Dirozalkib has demonstrated potent inhibitory activity against ALK.

Target IC50 (nM)

ALK 0.9

Table 1: In Vitro Kinase Inhibitory Activity of
Dirozalkib.[4]

Cellular Proliferation Assays
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The anti-proliferative effects of Dirozalkib were evaluated in various cancer cell lines harboring
ALK rearrangements. The half-maximal inhibitory concentrations (IC50) were determined to
assess the potency of the compound in a cellular context.

Cell Line Cancer Type ALK Status IC50 (nM)
Non-Small Cell Lung

NCI-H3122 EML4-ALK 130.4
Cancer
Anaplastic Large Cell

Karpas-299 NPM-ALK 0.71
Lymphoma
Non-Small Cell Lung

NCI-H2228 EML4-ALK 15.11
Cancer

Table 2: Anti-

proliferative Activity of
Dirozalkib in ALK-
Positive Cancer Cell
Lines.[4]

In Vivo Efficacy

While specific tumor growth inhibition percentages and detailed in vivo study results are not
publicly available in peer-reviewed literature, company press releases indicate that Dirozalkib
has shown superior efficacy in in vivo pharmacodynamic models compared to marketed drugs.
[1] It has also demonstrated strong inhibitory activity against drug-resistant mutations, including
G1202R and I11171N, in preclinical models.[5]

Pharmacokinetics

Pharmacokinetic studies in rats have indicated that Dirozalkib has good bioavailability.

Species Dose (mg/kg, p.o.) Bioavailability (%)

Rat 3 30-50

Table 3: Pharmacokinetic

Profile of Dirozalkib.
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Safety and Toxicology

Preclinical safety data suggests that Dirozalkib has a favorable safety profile with a higher
safety window compared to first and second-generation ALK inhibitors.[1] In clinical trials, the
main adverse reactions have been reported as grade 1-2 diarrhea and vomiting, with a reduced
risk of pleural effusion and liver toxicity.[5]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of Dirozalkib are not extensively
available in the public domain. The following are generalized protocols based on standard
methodologies in the field.

In Vitro Kinase Assay
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In Vitro Kinase Assay Workflow
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Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
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e Objective: To determine the half-maximal inhibitory concentration (IC50) of Dirozalkib
against a specific kinase.

» Methodology: A recombinant kinase enzyme is incubated with a specific substrate and ATP
in a reaction buffer. Dirozalkib is added at various concentrations. The kinase reaction is
allowed to proceed for a defined period at a controlled temperature. The amount of
phosphorylated substrate is then quantified using a detection method such as luminescence
or fluorescence. The IC50 value is calculated by fitting the dose-response curve.

Cell Proliferation Assay (MTS Assay)
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Cell Proliferation (MTS) Assay Workflow
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Figure 3: Generalized workflow for a cell proliferation assay.
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» Objective: To measure the inhibitory effect of Dirozalkib on the proliferation of cancer cell
lines.

» Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with a range of concentrations of Dirozalkib and incubated for a
period, typically 72 hours. After the incubation period, a tetrazolium salt solution (MTS) is
added to each well. Viable cells with active metabolism convert the MTS into a formazan
product that is soluble in the cell culture medium. The quantity of formazan is measured by
absorbance at 490 nm, which is directly proportional to the number of living cells. The IC50
value is determined from the dose-response curve.

Conclusion

The available preclinical data for Dirozalkib (XZP-3621) indicates that it is a potent and
selective dual inhibitor of ALK and ROS1 with promising activity against both treatment-naive
and resistant cancer models. Its favorable pharmacokinetic profile and ability to cross the
blood-brain barrier suggest it could be a valuable therapeutic option for patients with ALK- or
ROS1-positive malignancies, including those with central nervous system metastases. Further
publication of detailed preclinical and clinical data will provide a more comprehensive
understanding of its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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